molecular formula C10H9NO2 B2502987 2-Methylquinoline-4,8-diol CAS No. 10529-34-7

2-Methylquinoline-4,8-diol

Cat. No.: B2502987
CAS No.: 10529-34-7
M. Wt: 175.187
InChI Key: BLXLDINMROIPTE-UHFFFAOYSA-N
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Description

2-Methylquinoline-4,8-diol is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound features a quinoline core with a methyl group at the second position and hydroxyl groups at the fourth and eighth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylquinoline-4,8-diol can be achieved through various methods. One common approach is the Doebner–von Miller reaction, which involves the condensation of aniline with acrolein in the presence of a strong acid . This method is known for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound often involves the use of eco-friendly and sustainable methods. Techniques such as microwave irradiation, ionic liquid media, and solvent-free conditions have been employed to enhance reaction efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methylquinoline-4,8-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline-4,8-dione, tetrahydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

2-Methylquinoline-4,8-diol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylquinoline-4,8-diol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

8-hydroxy-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXLDINMROIPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C(=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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